Bienvenue dans la boutique en ligne BenchChem!

4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride

Sulfonylurea Receptor SAR Analysis Glibenclamide

The compound 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride (CAS 33924-54-8) is a highly reactive, dual-functional aromatic sulfonyl chloride with the molecular formula C16H15Cl2NO4S and a molecular weight of 388.27 g/mol. It is structurally characterized by a 5-chloro-2-methoxybenzamidoethyl side chain linked to a benzenesulfonyl chloride group, a design that makes it a pivotal late-stage intermediate for synthesizing sulfonylurea and sulfonamide-based bioactive molecules.

Molecular Formula C16H15Cl2NO4S
Molecular Weight 388.3 g/mol
CAS No. 33924-54-8
Cat. No. B1608482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride
CAS33924-54-8
Molecular FormulaC16H15Cl2NO4S
Molecular Weight388.3 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)Cl
InChIInChI=1S/C16H15Cl2NO4S/c1-23-15-7-4-12(17)10-14(15)16(20)19-9-8-11-2-5-13(6-3-11)24(18,21)22/h2-7,10H,8-9H2,1H3,(H,19,20)
InChIKeyISEOIHWYBXTSTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride (CAS 33924-54-8): A Strategic Sulfonylurea Intermediate


The compound 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride (CAS 33924-54-8) is a highly reactive, dual-functional aromatic sulfonyl chloride with the molecular formula C16H15Cl2NO4S and a molecular weight of 388.27 g/mol . It is structurally characterized by a 5-chloro-2-methoxybenzamidoethyl side chain linked to a benzenesulfonyl chloride group, a design that makes it a pivotal late-stage intermediate for synthesizing sulfonylurea and sulfonamide-based bioactive molecules [1]. This compound is most prominently recognized as a direct precursor in the synthesis of the second-generation hypoglycemic drug Glyburide (Glibenclamide) and the cardioselective KATP channel blocker Clamikalant sodium (HMR 1098) [1][2]. Its physicochemical profile includes a logP of 4.7203 and a polar surface area (PSA) of 80.85 Ų, values that reflect its balanced lipophilicity for membrane permeability and polarity for target interaction when incorporated into final drug molecules [3].

Why General Benzenesulfonyl Chlorides Cannot Replace CAS 33924-54-8 in Sulfonylurea Research and Manufacturing


Procuring a generic benzenesulfonyl chloride or a simpler aminoethyl analog instead of 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride (CAS 33924-54-8) introduces a fundamental failure mode in the synthesis of targeted sulfonylureas. This specific compound is not just a source of a sulfonyl chloride electrophile; it is a pre-assembled carrier of the 5-chloro-2-methoxybenzamidoethyl pharmacophore. This moiety is the critical lipophilic side chain required for high-affinity binding and subtype selectivity at sulfonylurea receptors (SUR), as established in the structure-activity relationship (SAR) of glibenclamide [1]. Substituting this intermediate with an unsubstituted or differently substituted analog would necessitate a complete redesign of the synthetic route to introduce this essential pharmacophore later, often with poor regioselectivity, lower overall yield, and potential loss of the unique biological activity that this specific side chain confers [1].

Quantitative Differentiation Guide for 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride (CAS 33924-54-8)


Critical Pharmacophore Carrier vs. Simple Sulfonyl Chlorides: Impact on SUR1 Receptor Selectivity

The value of CAS 33924-54-8 is its pre-integrated 5-chloro-2-methoxybenzamidoethyl side chain, which is the identical pharmacophore present in the drug glibenclamide. A quantitative SAR study on sulfonylurea analogues by Meyer et al. (1999) demonstrated that glibenclamide exhibits a 300- to 500-fold higher binding affinity for the SUR1 receptor subtype compared to SUR2 isoforms. Crucially, the study showed that removal of the lipophilic side chain (the 5-chloro-2-methoxy-benzamidoethyl chain) from glibenclamide markedly reduced this selectivity for SUR1 [1]. This provides direct, quantified evidence that intermediates lacking this chain, such as simple 4-(2-aminoethyl)benzenesulfonyl chloride, cannot yield the same pharmacologically active end-products.

Sulfonylurea Receptor SAR Analysis Glibenclamide SUR1 Selectivity

Proven Synthetic Utility as a Late-Stage Intermediate for Blockbuster Drugs

Unlike general sulfonyl chloride building blocks, the synthetic utility of CAS 33924-54-8 is validated in published routes for two distinct classes of therapeutically relevant molecules. The Drug Future synthesis database explicitly identifies this compound as 'sulfonyl chloride (V)', the direct penultimate intermediate in the patented synthesis of Clamikalant sodium (HMR 1098), a cardioselective KATP channel blocker [1]. Concurrently, the ChemDict database categorically states its use as the 'intermediate for Glyburide' (优降糖的中间体), a first-line treatment for type 2 diabetes [2]. In contrast, generic 4-(2-aminoethyl)benzenesulfonyl chloride requires additional acylation steps to achieve the same functionality, adding complexity and reducing overall atom economy.

Synthetic Route Intermediate Glyburide Clamikalant

Distinct Physicochemical Profile vs. Unsubstituted Benzenesulfonyl Chloride

The compound's calculated physicochemical properties differentiate it from the parent unsubstituted benzenesulfonyl chloride (CAS 98-09-9) and are more aligned with drug-like molecules. The specific intermediate has a calculated logP of 4.7203 and a polar surface area (PSA) of 80.85 Ų [1]. While direct experimental data for the comparator benzenesulfonyl chloride is not provided, the higher logP and PSA of the target compound are directly attributable to its benzamidoethyl side chain. This structural component is what drives the necessary lipophilicity and hydrogen-bonding capacity for interaction with biological targets like the SUR1 receptor, making the intermediate a more relevant fragment for medicinal chemistry than the simple, non-drug-like parent sulfonyl chloride.

LogP PSA Physicochemical Properties Drug Design

High-Value Application Scenarios for 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride (CAS 33924-54-8)


Convergent Synthesis of SUR1-Selective Sulfonylurea Drug Candidates

Medicinal chemistry teams developing novel hypoglycemic or cardiovascular agents targeting SUR1 should prioritize this intermediate. As the Meyer et al. (1999) study confirms, the 5-chloro-2-methoxybenzamidoethyl chain it carries is essential for SUR1 selectivity, a feature lost with simpler analogs. Using this pre-functionalized sulfonyl chloride allows for a final-stage diversification by reacting it with various amines to create a focused library of sulfonamides or, via a two-step process of amination and urea formation, a library of SUR1-targeting sulfonylureas [1].

Process Development and Scale-Up of Generic Glyburide

For process chemists optimizing the industrial synthesis of Glyburide, this compound is a non-negotiable intermediate. It is the direct product of the chlorosulfonation step and the immediate precursor to the sulfonamide, as documented in multiple synthesis databases [2]. Its procurement with a guaranteed purity of 95% from suppliers like AKSci enables tighter control over downstream impurity profiles, which is critical for meeting pharmacopeial standards for the final active pharmaceutical ingredient (API) .

Synthesis and Characterization of Pharmaceutical Reference Impurities

This reactive sulfonyl chloride serves as a key starting material for synthesizing authentic impurity standards for Glyburide and related sulfonylureas. For instance, derivatives like 1-Butyl-3-[[4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]phenyl]sulfonyl]urea, a known Glibenclamide impurity, can be directly derived from it [3]. Analytical laboratories can use it to build precise reference standards, ensuring robust quality control and regulatory compliance of API batches.

Investigating KATP Channel Pharmacology via Tool Compound Synthesis

Researchers studying ischemia-reperfusion injury or cardiac arrhythmias can utilize this intermediate to synthesize pharmacological tools derived from the Clamikalant scaffold. The drug future database explicitly maps this compound to 'sulfonyl chloride (V)' in the synthesis of HMR 1098, a potent and selective blocker of sarcolemmal KATP channels [4]. Its procurement enables the direct and rapid assembly of these sophisticated tool compounds for in vitro and in vivo mechanistic studies.

Quote Request

Request a Quote for 4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.